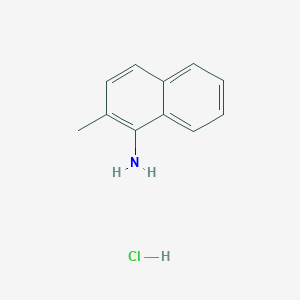

1-Amino-2-methylnaphthalene Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N.ClH/c1-8-6-7-9-4-2-3-5-10(9)11(8)12;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBKGVSIRFSIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639976 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111180-78-0 | |

| Record name | 2-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-METHYLNAPHTHALENE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Amino-2-methylnaphthalene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Amino-2-methylnaphthalene Hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes information on the free base, 1-Amino-2-methylnaphthalene, for comparative purposes. The methodologies for determining key physical characteristics are detailed, offering a framework for laboratory evaluation.

Core Physical Properties

A summary of the key physical and chemical identifiers for this compound and its corresponding free base is presented below. This allows for a comparative understanding of the compounds.

| Property | This compound | 1-Amino-2-methylnaphthalene (Free Base) |

| Molecular Formula | C₁₁H₁₁N·HCl or C₁₁H₁₂ClN | C₁₁H₁₁N[1] |

| Molecular Weight | 193.67 g/mol | 157.21 g/mol [1] |

| CAS Number | 111180-78-0 | 2246-44-8[1] |

| Appearance | White to cream powder or crystalline powder (based on similar compounds) | White or Colorless to Brown powder to lump to clear liquid[2] |

| Melting Point | Data not available | 28-31 °C[1][3][4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the consistent and accurate determination of physical properties. The following sections outline standard methodologies for measuring key physical characteristics of chemical compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of the compound is finely ground using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block or oil bath of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to ensure accurate measurement.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Solvents:

-

Water (deionized)

-

Ethanol

-

Methanol

-

Acetone

-

Toluene

-

0.1 M HCl

-

0.1 M NaOH

Procedure:

-

Sample Preparation: Approximately 10-20 mg of the compound is placed into a series of labeled test tubes.

-

Solvent Addition: A known volume (e.g., 1 mL) of each solvent is added to the respective test tubes.

-

Mixing: The test tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at room temperature.

-

Observation: The solubility is observed and categorized as:

-

Soluble: The compound completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the compound dissolves, but solid particles remain.

-

Insoluble: The compound does not appear to dissolve.

-

-

Effect of Temperature: For samples that are partially soluble or insoluble at room temperature, the test tubes can be gently heated in a water bath to observe any change in solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a chemical compound.

Caption: A logical workflow for the physical characterization of a chemical compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Amino-2-methylnaphthalene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the spectroscopic data for 1-Amino-2-methylnaphthalene Hydrochloride, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents a comprehensive analysis of the free base, 1-Amino-2-methylnaphthalene (also known as 2-Methyl-1-naphthylamine), and provides expert predictions for the spectroscopic shifts expected upon protonation to the hydrochloride form.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1-Amino-2-methylnaphthalene and its hydrochloride salt.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹³C NMR Data of 1-Amino-2-methylnaphthalene (Free Base) in Acetone-d₆

| Carbon Atom | Chemical Shift (δ, ppm) | Predicted Shift for Hydrochloride (δ, ppm) | Rationale for Prediction |

| C1 | 142.7 | ~135-140 | The C1 carbon, being directly attached to the amino group, will experience the most significant upfield shift upon protonation due to the inductive effect of the -NH₃⁺ group. |

| C2 | 123.5 | ~125-128 | A slight downfield shift is expected due to the overall change in electron density of the aromatic system. |

| C3 | 128.2 | ~129-131 | A minor downfield shift is anticipated. |

| C4 | 122.1 | ~123-125 | A minor downfield shift is anticipated. |

| C4a | 133.8 | ~134-136 | A minor downfield shift is anticipated. |

| C5 | 128.3 | ~129-131 | A minor downfield shift is anticipated. |

| C6 | 125.6 | ~126-128 | A minor downfield shift is anticipated. |

| C7 | 124.9 | ~125-127 | A minor downfield shift is anticipated. |

| C8 | 122.7 | ~123-125 | A minor downfield shift is anticipated. |

| C8a | 128.8 | ~129-131 | A minor downfield shift is anticipated. |

| CH₃ | 17.1 | ~16-17 | The methyl group is relatively far from the site of protonation and is expected to show a minimal shift. |

Note: The ¹³C NMR data for the free base is sourced from SpectraBase. The predicted shifts for the hydrochloride are based on established principles of substituent effects in NMR spectroscopy.

¹H NMR Data (Predicted for this compound)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| Ar-H (6 protons) | 7.5 - 8.2 | Multiplets | Aromatic protons are expected to be deshielded and appear as complex multiplets. |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet | The ammonium protons will be significantly deshielded and will likely appear as a broad signal due to exchange and quadrupolar coupling with nitrogen. |

| -CH₃ | 2.4 - 2.6 | Singlet | The methyl protons will appear as a singlet in the upfield region of the aromatic spectrum. |

Note: Specific ¹H NMR data for the hydrochloride is not publicly available. These predictions are based on typical chemical shifts for naphthalenic systems and the effect of an ammonium substituent.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H Stretch | 2800-3200 | Strong, Broad | Asymmetric and symmetric stretching of the -NH₃⁺ group. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Stretching of C-H bonds on the naphthalene ring. |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong | In-plane stretching of the carbon-carbon double bonds in the aromatic ring. |

| N-H Bend | 1500-1620 | Medium | Bending vibration of the -NH₃⁺ group. |

| C-N Stretch | 1250-1350 | Medium | Stretching of the carbon-nitrogen bond. |

| C-H Bend (Aromatic) | 690-900 | Strong | Out-of-plane bending of the C-H bonds on the naphthalene ring, indicative of the substitution pattern. |

Note: These predictions are based on characteristic infrared absorption frequencies for aromatic amines and their hydrochloride salts.

Table 3: Mass Spectrometry (MS) Data of 1-Amino-2-methylnaphthalene (Free Base)

| m/z | Relative Intensity | Proposed Fragment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 156 | High | [M-H]⁺ |

| 142 | Moderate | [M-NH]⁺ or [M-CH₃]⁺ |

| 129 | High | [M-C₂H₂]⁺ |

| 128 | Moderate | [M-HCN-H₂]⁺ |

| 115 | Moderate | Naphthalene cation |

Note: The mass spectrum of the hydrochloride salt is expected to show the molecular ion of the free base (m/z 157) as the highest mass peak, due to the loss of HCl in the ion source.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Complete dissolution should be ensured.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The homogenous mixture is transferred to a pellet-pressing die.

-

A pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC) for the free base.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragmentation pathways.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

The Intricacies of Light: A Technical Guide to the Photophysical Properties of Naphthalene-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, forms the core of a versatile and powerful class of fluorescent probes. Its derivatives have emerged as indispensable tools in a myriad of scientific disciplines, from analytical chemistry and environmental monitoring to the intricate world of cellular biology and drug discovery. The inherent photophysical properties of the naphthalene scaffold, characterized by high quantum yields and sensitivity to the local microenvironment, make it an ideal platform for the rational design of fluorescent sensors. These probes can be engineered to detect a wide range of analytes, including metal ions, pH fluctuations, and changes in viscosity, often with high selectivity and sensitivity. This technical guide delves into the core photophysical principles governing naphthalene-based fluorescent probes, providing a comprehensive overview of their properties, mechanisms, and applications, supplemented with detailed experimental protocols and visual representations of key processes.

Core Photophysical Properties: A Quantitative Overview

The utility of a fluorescent probe is fundamentally dictated by its photophysical parameters. These quantitative metrics provide a detailed picture of how a molecule interacts with light and its surrounding environment. For naphthalene-based probes, key properties include the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths, the Stokes shift (the difference between λ_em_ and λ_abs_), the fluorescence quantum yield (Φ_F_), and the fluorescence lifetime (τ_F_). These parameters are highly sensitive to the molecular structure of the probe and the nature of its immediate surroundings, including solvent polarity and the presence of specific analytes.

Naphthalene and its derivatives typically exhibit absorption in the ultraviolet (UV) region and emit fluorescence in the UV or visible range.[1] The introduction of substituent groups onto the naphthalene ring can significantly modulate these properties.[2] Electron-donating and electron-accepting groups, for instance, can lead to the formation of intramolecular charge transfer (ICT) states upon excitation, resulting in red-shifted emission and increased sensitivity to solvent polarity.[2][3]

Below is a summary of the photophysical properties of several representative naphthalene-based fluorescent probes, showcasing their diverse characteristics and applications.

| Probe/Derivative | Analyte/Application | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ | Solvent/Conditions | Reference |

| Naphthalene | Parent Compound | 276 | 324 | 48 | nd | Cyclohexane | [1] |

| Naphthalene Bridged Disilane (1b) | - | ~305 | ~340 | ~35 | <0.01 | THF | [1] |

| Naphthalene Bridged Disilane (2b) | - | ~305 | ~360 | ~55 | 0.09 | THF | [1] |

| Naphthalene Bridged Disilane (2b) | - | ~305 | ~360 | ~55 | 0.49 | Acetonitrile | [1] |

| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | ~1.0 | Hexane | [3] |

| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | 0.54 | THF | [3] |

| Naphthalimide (HP-NAP) | Polarity/Viscosity | - | - | - | 0.18 | Acetonitrile | [3] |

| Piperidine-Naphthalimide (7) | Water Content | 402 | 495.5 | 93.5 | 0.821 | Dioxane | [4] |

| Piperidine-Naphthalimide (7) | Water Content | - | 536 | - | 0.106 | Acetonitrile | [4] |

| 4-Methylpiperazinyl-1,8-naphthalimide (3) | pH/Viscosity | - | 550 | - | 0.001 | Aqueous (pH 12) | [5] |

| 4-Methylpiperazinyl-1,8-naphthalimide (3) | pH/Viscosity | - | 530 | - | 0.14 | Aqueous (pH 4) | [5] |

| Naphthalene-based Schiff Base (P) | Al³⁺ | - | 475 (on) | - | - | EtOH/H₂O (pH 6.3) | [6] |

| Naphthalene-based Schiff Base (P) | Mg²⁺ | - | 475 (on) | - | - | EtOH/H₂O (pH 9.4) | [6] |

| Naphthalene Diimide (NDI) | pH | - | Red (on) | - | - | Aqueous (pH 2.5-6) | [7] |

| Naphthalene-based Probe (L) for Cu²⁺ | Cu²⁺ | 465 | Quenched | - | - | CH₃CN/HEPES | [8] |

Note: "nd" indicates that the data was not determined in the cited reference.

Mechanisms of Fluorescence Modulation

The ability of naphthalene-based probes to signal the presence of an analyte or a change in their environment is rooted in various photophysical mechanisms that modulate their fluorescence output. These mechanisms often involve a change in the electronic structure of the fluorophore upon interaction with the target.

1. Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" fluorescent probes. In the absence of the analyte, the fluorescence of the naphthalene core is quenched by an electron transfer from a donor moiety (the receptor) to the excited fluorophore.[9] Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of fluorescence.[9][10]

2. Chelation-Enhanced Fluorescence (CHEF): CHEF is another mechanism that often results in a "turn-on" response, particularly in probes for metal ions.[9] In the free probe, the fluorescence is typically low due to quenching processes. Upon chelation of a metal ion, the probe's structure becomes more rigid, which can suppress non-radiative decay pathways and lead to a significant enhancement of fluorescence.[9] The binding of the metal ion can also inhibit PET, as seen in some Al³⁺ sensors.[9]

3. Intramolecular Charge Transfer (ICT): Probes exhibiting ICT have an electron-donating group and an electron-accepting group attached to the naphthalene scaffold.[2] Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission from this ICT state is highly sensitive to the polarity of the solvent.[3] This property is exploited in probes designed to report on the polarity of their microenvironment.

4. Twisted Intramolecular Charge Transfer (TICT): TICT is a specific type of ICT that occurs in molecules where the donor and acceptor moieties can rotate relative to each other in the excited state. This rotational motion leads to a non-emissive de-excitation pathway, resulting in low fluorescence.[5] In viscous environments, this rotation is hindered, which blocks the non-radiative decay channel and leads to an increase in fluorescence intensity.[5][11] This mechanism is the basis for many viscosity-sensitive probes.

5. Fluorescence Quenching: In contrast to "turn-on" mechanisms, some probes operate via fluorescence quenching, where the fluorescence intensity decreases in the presence of the analyte.[8][12] This can occur through dynamic (collisional) quenching, where the excited fluorophore is deactivated upon collision with a quencher molecule, or static quenching, which involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[12][13] Paramagnetic metal ions like Cu²⁺ are effective quenchers for naphthalene-based probes.[9]

Key Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental principles of the most common signaling mechanisms employed by naphthalene-based fluorescent probes.

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Caption: Twisted Intramolecular Charge Transfer (TICT) Mechanism.

Experimental Protocols

The successful application of naphthalene-based fluorescent probes relies on robust and reproducible experimental procedures. This section provides detailed methodologies for key experiments, from the synthesis of a representative probe to its application in cellular imaging.

Protocol 1: Synthesis of a Naphthalene-Based Schiff Base Probe for Al³⁺ Detection

This protocol describes the synthesis of a Schiff base probe from 2-hydroxy-1-naphthaldehyde, a common starting material for naphthalene-based sensors.[9]

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Salicylhydrazide

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-1-naphthaldehyde and 1.0 mmol of salicylhydrazide in 30 mL of absolute ethanol.[9]

-

Stir the mixture at room temperature for 15 minutes to ensure complete dissolution.

-

Heat the mixture to reflux and maintain reflux for 4 hours with continuous stirring.[9]

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.[9]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm its structure.

Caption: General Workflow for Schiff Base Probe Synthesis.

Protocol 2: General Procedure for Fluorescence Titration Experiments

This protocol outlines a general method for evaluating the response of a fluorescent probe to a specific analyte.

Materials:

-

Stock solution of the naphthalene-based probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

-

Stock solution of the analyte (e.g., a metal salt in deionized water or buffer)

-

Appropriate buffer solution (e.g., HEPES, PBS)

-

Fluorometer (spectrofluorometer)

-

Cuvettes (quartz or appropriate material for the wavelength range)

Procedure:

-

Prepare a series of solutions containing a fixed concentration of the fluorescent probe in the desired buffer.

-

To each solution, add increasing concentrations of the analyte from the stock solution. Ensure the total volume and the concentration of the organic solvent (from the probe stock) remain constant across all samples.

-

Incubate the solutions for a specific period to allow for complete binding or reaction. The optimal incubation time should be determined experimentally.

-

Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

-

Record the fluorescence intensity at the emission maximum for each analyte concentration.

-

Plot the fluorescence intensity versus the analyte concentration to generate a titration curve.

-

From the titration data, determine key parameters such as the detection limit (LOD), binding constant (K_a_), and stoichiometry of the probe-analyte interaction.

Caption: Workflow for Fluorescence Titration Experiments.

Protocol 3: Protocol for Cellular Imaging of Metal Ions

This protocol provides a general guideline for using a naphthalene-based probe to visualize intracellular metal ions.[9]

Materials:

-

Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Naphthalene-based probe stock solution (in DMSO)

-

Metal ion solution (for inducing changes in intracellular concentration, if needed)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and culture them until they reach 70-80% confluency.[9]

-

Probe Loading:

-

Wash the cells twice with PBS.

-

Incubate the cells with a solution of the naphthalene-based probe in serum-free cell culture medium at a predetermined concentration (typically 1-10 µM) for a specific duration (e.g., 30 minutes) at 37 °C.

-

-

Washing: Wash the cells three times with PBS to remove any excess probe that has not entered the cells.

-

Imaging:

-

Add fresh cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and collect the emission in the expected range.

-

-

(Optional) Analyte Treatment: To observe the probe's response to changes in intracellular analyte concentration, the cells can be treated with a solution of the metal ion before or after probe loading, followed by imaging.

Conclusion

Naphthalene-based fluorescent probes represent a cornerstone of modern chemical and biological sensing. Their rich photophysical properties, coupled with the versatility of synthetic organic chemistry, allow for the creation of highly specific and sensitive tools for a wide array of applications.[14] From the fundamental principles of PET and CHEF to the more complex dynamics of TICT, the mechanisms governing the fluorescence of these probes are well-understood, enabling the rational design of new and improved sensors.[5][9] The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and apply these powerful molecular tools in their own investigations. As research continues to push the boundaries of sensitivity, selectivity, and in vivo applicability, naphthalene-based fluorophores are poised to remain at the forefront of innovation in drug development, diagnostics, and our fundamental understanding of complex biological systems.

References

- 1. The photophysical properties of naphthalene bridged disilanes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02961D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05654F [pubs.rsc.org]

- 4. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene diimides as red fluorescent pH sensors for functional cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mahendrapublications.com [mahendrapublications.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of 1-Amino-2-methylnaphthalene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative data on the solubility and stability of 1-Amino-2-methylnaphthalene Hydrochloride is limited. This guide synthesizes information on the parent compound, 1-Amino-2-methylnaphthalene, and closely related aminonaphthalene hydrochlorides, alongside established principles of pharmaceutical analysis, to provide a comprehensive technical overview. All experimental protocols and stability predictions are based on established scientific methodologies and should be adapted and validated for specific experimental contexts.

Introduction

This compound is an aromatic amine salt with potential applications in pharmaceutical research and development, including its use as an intermediate in the synthesis of bioactive molecules.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and manufacturing. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of this compound, detailed experimental protocols for their determination, and visual representations of key processes and relationships.

Physicochemical Properties

While specific data for the hydrochloride salt is scarce, the properties of the free base, 1-Amino-2-methylnaphthalene, offer some insight.

| Property | Value (for 1-Amino-2-methylnaphthalene) | Reference |

| Molecular Formula | C₁₁H₁₁N | [3] |

| Molecular Weight | 157.21 g/mol | [3] |

| Appearance | White or Colorless to Brown powder to lump to clear liquid | [4] |

| Melting Point | 28-31 °C | [4] |

| pKa (Predicted) | 4.78 ± 0.10 | [5] |

Solubility Profile

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various solvents. These are predictions and should be confirmed experimentally.

| Solvent | Expected Solubility | Rationale / Notes |

| Water | Soluble | Hydrochloride salts of amines are generally water-soluble. 1-Naphthylamine hydrochloride is soluble in water.[7][8] |

| Methanol | Soluble | Polar protic solvent. The free base is soluble in methanol. |

| Ethanol | Soluble | 1-Naphthylamine hydrochloride is soluble in alcohol.[7][8] |

| Acetonitrile | Sparingly Soluble to Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | Non-polar aprotic solvent. |

| Ethyl Acetate | Sparingly Soluble | Used as an eluent in the purification of the free base, suggesting some solubility.[4] |

| Hexane | Insoluble | Non-polar solvent. Used as an eluent in the purification of the free base.[4] |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent for HPLC analysis.

-

Add an excess amount of this compound to a series of vials containing the test solvents. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.

-

After shaking, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a validated HPLC method.

-

Calculate the solubility of this compound in the test solvent based on the dilution factor and the measured concentration.

Stability Profile

Aromatic amines are known to be susceptible to degradation, particularly through oxidation and photolysis. The stability of this compound is a critical parameter for its handling, storage, and formulation.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance.[9] For this compound, the following degradation pathways are anticipated:

-

Oxidation: The amino group on the naphthalene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of colored degradation products, such as nitroso and nitro derivatives, as well as polymeric materials. Aromatic amines are known to darken upon exposure to air and light.[10]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Naphthalene and its derivatives are known to undergo photolysis.[1]

-

Hydrolysis: While the amine hydrochloride salt is generally stable to hydrolysis, at extreme pH values, degradation could occur, although this is less common than oxidation for this class of compounds.

-

Thermal Degradation: Elevated temperatures can accelerate the rate of other degradation pathways. Studies on other aromatic amines have shown significant degradation at room temperature (20°C) over short periods, highlighting the need for controlled, low-temperature storage.[11]

Below is a generalized diagram illustrating the potential degradation pathways for an aromatic amine like this compound.

Caption: Generalized degradation pathways for an aromatic amine.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended for this compound:

-

Temperature: Store at low temperatures (e.g., 2-8°C or -20°C).[11]

-

Light: Protect from light by storing in amber vials or light-resistant containers.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C) for a specified time.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products). An HPLC-MS system is highly beneficial for the identification of degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

Experimental and Analytical Workflows

The assessment of solubility and stability is a critical component of the drug development process. The following diagrams illustrate a typical experimental workflow and the logical relationships between key physicochemical properties.

Experimental Workflow for Solubility and Stability Assessment

Caption: A typical workflow for assessing solubility and stability.

Logical Relationship Diagram

The interplay between solubility, stability, and other physicochemical properties is crucial for successful drug development.

Caption: Logical relationships between key drug development parameters.

Conclusion

While specific quantitative data for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. Based on the chemistry of aromatic amines and data from analogous compounds, it is predicted that this compound will exhibit good aqueous solubility but will be susceptible to oxidative and photolytic degradation. The provided experimental protocols offer standardized methods for the definitive determination of its solubility and stability profiles. Such data is indispensable for advancing the development of any potential pharmaceutical product containing this molecule.

References

- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 1-AMINO-2-METHYLNAPHTHALENE CAS#: 2246-44-8 [amp.chemicalbook.com]

- 3. 1-Amino-2-Methylnaphthalene | LGC Standards [lgcstandards.com]

- 4. 1-AMINO-2-METHYLNAPHTHALENE | 2246-44-8 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CAS 612-52-2: 2-Naphthalenamine, hydrochloride (1:1) [cymitquimica.com]

- 7. 1-Naphthylamine hydrochloride | 552-46-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Toxicological Profile of Methylnaphthalene Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylnaphthalenes, including 1-methylnaphthalene and 2-methylnaphthalene, are polycyclic aromatic hydrocarbons (PAHs) commonly found in crude oil, coal tar, and as products of combustion.[1] Their presence in the environment and in various industrial processes necessitates a thorough understanding of their toxicological profile. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicity of methylnaphthalene compounds, with a focus on their metabolism, toxicokinetics, and effects on various organ systems. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the assessment of risks associated with these compounds.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from acute and chronic toxicity studies of 1-methylnaphthalene and 2-methylnaphthalene.

Table 1: Acute Toxicity of Methylnaphthalene Compounds

| Compound | Species | Route | Parameter | Value | Reference(s) |

| 1-Methylnaphthalene | Rat | Oral | LD50 | 1840 mg/kg | [2][3][4][5] |

| 2-Methylnaphthalene | Rat | Oral | LD50 | 1630 - 4050 mg/kg | [6] |

| 2-Methylnaphthalene | Rat | Dermal | LD50 | >2000 mg/kg | [6] |

Table 2: Chronic and Sub-chronic Toxicity of Methylnaphthalene Compounds

| Compound | Species | Route | Duration | Endpoint | NOAEL | LOAEL | Reference(s) |

| 1-Methylnaphthalene | Rat (F344) | Inhalation | 13 weeks | Mucous cell hyperplasia in nasopharyngeal tissues | 4 ppm | - | [4] |

| 1-Methylnaphthalene | Rat (Sprague-Dawley) | Oral | At least 42 days | Increased liver weights | - | - | [6] |

| 1-Methylnaphthalene | Mouse (B6C3F1) | Oral (dietary) | 81 weeks | Pulmonary alveolar proteinosis | - | 71.6 mg/kg/day (males) | [6] |

| 2-Methylnaphthalene | Mouse (B6C3F1) | Oral (dietary) | 81 weeks | Pulmonary alveolar proteinosis | - | 50.3 mg/kg/day (females), 54.3 mg/kg/day (males) | [6] |

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Metabolism and Toxicokinetics

The biotransformation of methylnaphthalenes is a critical determinant of their toxicity. The primary metabolic pathway involves oxidation of the methyl group, a process catalyzed by cytochrome P450 (CYP) enzymes.[7] This is in contrast to naphthalene, where ring epoxidation is the more dominant initial step. However, ring epoxidation of methylnaphthalenes does occur, leading to the formation of reactive epoxide intermediates. These electrophilic metabolites can covalently bind to cellular macromolecules, leading to cytotoxicity.

Detoxification of these reactive intermediates occurs primarily through conjugation with glutathione (GSH).[7] The resulting conjugates are more water-soluble and are readily excreted.

Following oral administration, methylnaphthalenes are absorbed from the gastrointestinal tract and distributed to various tissues, with the liver being a primary site of metabolism.[7] The metabolites are then excreted mainly in the urine.

Toxicological Effects

Respiratory System Toxicity

The respiratory tract is a primary target for methylnaphthalene-induced toxicity. Inhalation and oral exposure studies in rodents have demonstrated lesions in the nasal passages and lungs.[4][6] A key finding is the necrosis of non-ciliated bronchiolar epithelial cells, also known as Clara cells.[8] These cells are rich in CYP enzymes, which metabolically activate methylnaphthalenes to their toxic forms. Chronic dietary exposure in mice has been shown to cause pulmonary alveolar proteinosis, a condition characterized by the accumulation of surfactant-like material in the alveoli.[6] In a 13-week inhalation study in rats, 1-methylnaphthalene induced mucous cell hyperplasia in the nasopharyngeal tissues.[4]

Hepatic Toxicity

The liver is another significant target organ for methylnaphthalene toxicity. Animal studies have reported increased liver weights and histopathological changes following oral exposure.[6] The hepatotoxicity is linked to the metabolic activation of methylnaphthalenes by hepatic CYP enzymes, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage.

Carcinogenicity

The evidence for the carcinogenicity of methylnaphthalenes is limited. The National Toxicology Program (NTP) has not listed 1- or 2-methylnaphthalene as known or reasonably anticipated to be human carcinogens.[9] A chronic dietary study in mice showed an increased incidence of lung adenomas in males exposed to 1-methylnaphthalene, leading the U.S. Environmental Protection Agency (EPA) to classify it as having "suggestive evidence of carcinogenicity."[6] For 2-methylnaphthalene, the data are considered inadequate to assess its carcinogenic potential in humans.[6]

Genotoxicity

Available data from in vitro studies indicate that methylnaphthalenes are not genotoxic. 2-Methylnaphthalene did not induce reverse mutations in the Ames test with Salmonella typhimurium strains TA97, TA98, TA100, and TA1535, with or without metabolic activation.[6] It also did not induce chromosomal aberrations in Chinese hamster lung cells.[6]

Reproductive and Developmental Toxicity

There is a lack of comprehensive studies on the reproductive and developmental toxicity of methylnaphthalene compounds. No adverse histopathological changes in the gonads were observed in a chronic dietary study of 2-methylnaphthalene in mice.[6] Due to the limited data, information from the structurally related compound naphthalene is often used for a qualitative assessment. Naphthalene has been shown to cause maternal toxicity at high doses in rats.[9]

Experimental Protocols

Key In-Vivo Study Protocols

-

Chronic Oral Toxicity and Carcinogenicity in Mice (Murata et al., 1993 & 1997):

-

Test Animals: B6C3F1 mice (50 males and 50 females per group).

-

Test Substance Administration: 1-methylnaphthalene or 2-methylnaphthalene was mixed into the basal diet at concentrations of 0%, 0.075%, or 0.15%.

-

Duration: 81 weeks.

-

Observations: Body weight, food consumption, clinical signs, and mortality were recorded throughout the study.

-

Pathology: At the end of the study, a complete necropsy was performed. Organ weights were recorded, and a comprehensive histopathological examination of major organs and any gross lesions was conducted.[10][11]

-

-

13-Week Inhalation Toxicity in Rats (Kim et al., 2020):

-

Test Animals: F344 rats (10 males and 10 females per group).

-

Test Substance Administration: Whole-body inhalation exposure to 1-methylnaphthalene vapor at concentrations of 0, 0.5, 4, and 30 ppm.

-

Exposure Schedule: 6 hours/day, 5 days/week for 13 weeks.

-

Observations: Clinical signs, body weight, food consumption, hematology, serum biochemistry, and bronchoalveolar lavage fluid analysis were performed.

-

Pathology: At termination, organ weights were measured, and a detailed histopathological examination of the respiratory tract and other major organs was conducted.[4]

-

-

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening Test in Rats (NITE, 2009):

-

Test Guideline: OECD Test Guideline 422.

-

Test Animals: Sprague-Dawley rats.

-

Test Substance Administration: 1-methylnaphthalene administered by gavage.

-

Dose Levels: 0, 10, 50, and 250 mg/kg/day.

-

Study Design: The study included assessments of systemic toxicity in adult animals and a screening for reproductive and developmental effects. Observations included clinical signs, body weight, food consumption, hematology, clinical biochemistry, and pathology. For the reproductive/developmental part, parameters such as mating performance, fertility, gestation length, and offspring viability were evaluated.[6][12]

-

Standard In-Vitro Genotoxicity Assay Protocols

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the ability of a test chemical to cause mutations that revert the bacteria to a state where they can synthesize histidine and thus grow on a histidine-free medium.

-

Methodology: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium lacking histidine. After incubation, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.[3][12][13]

-

-

In Vitro Mammalian Chromosomal Aberration Test:

-

Principle: This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

-

Methodology: Cultured mammalian cells, such as Chinese hamster lung (CHL) cells, are exposed to the test chemical at multiple concentrations, with and without metabolic activation (S9 mix). After a suitable treatment and recovery period, the cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and chromosome preparations are made. The slides are then stained and analyzed microscopically for chromosomal aberrations.[14][15]

-

Signaling Pathways in Methylnaphthalene-Induced Toxicity

The toxicity of methylnaphthalenes is mediated by complex cellular signaling pathways that are activated in response to chemical-induced stress and injury. While specific pathways for methylnaphthalenes are not as extensively studied as for naphthalene, the similarities in their toxic profiles allow for extrapolation.

-

Oxidative Stress and Nrf2 Signaling: The metabolic activation of methylnaphthalenes can lead to the production of reactive oxygen species (ROS), inducing oxidative stress. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 is released from its repressor Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification enzymes, providing a protective mechanism against cellular damage.[1][16][17]

-

MAPK Signaling in Hepatotoxicity: Mitogen-activated protein kinase (MAPK) signaling cascades, including ERK, JNK, and p38, are key regulators of cellular responses to stress. In the context of PAH-induced hepatotoxicity, the activation of these pathways can lead to inflammation, apoptosis, and cell proliferation.[10][18][19]

-

Wnt/β-catenin Signaling in Lung Repair: Following injury to the lung epithelium, such as the Clara cell necrosis induced by methylnaphthalenes, regenerative processes are initiated. The Wnt/β-catenin signaling pathway plays a crucial role in the proliferation and differentiation of lung progenitor cells, contributing to the repair of the damaged epithelium.[13][14][20][21]

Conclusion

Methylnaphthalene compounds exhibit a distinct toxicological profile characterized by metabolism-dependent toxicity primarily targeting the respiratory system and the liver. While acute toxicity is moderate, chronic exposure can lead to significant pathological changes, including pulmonary alveolar proteinosis. The genotoxic potential appears to be low. The activation of cellular stress response pathways, such as Nrf2 and MAPK, and regenerative pathways like Wnt/β-catenin, are key events in the cellular response to methylnaphthalene-induced injury. Further research is warranted to fully elucidate the long-term health effects, particularly concerning reproductive and developmental toxicity, and to refine the risk assessment for human exposure to these prevalent environmental contaminants.

References

- 1. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. 1-Methylnaphthalene | C11H10 | CID 7002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Polycyclic aromatic hydrocarbons with bay-like regions inhibited gap junctional intercellular communication and stimulated MAPK activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-Catenin/T-cell Factor Signaling Is Activated during Lung Injury and Promotes the Survival and Migration of Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dep.nj.gov [dep.nj.gov]

- 15. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Polycyclic aromatic hydrocarbons induce migration in human hepatocellular carcinoma cells (HepG2) through reactive oxygen species-mediated p38 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Function of Mitogen-Activated Protein Kinases in Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. WNT Signaling in Lung Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. WNT Signalling in Lung Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WNT/β-catenin signaling is modulated by mechanical ventilation in an experimental model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical Properties of 1-Amino-2-methylnaphthalene

Disclaimer: Publicly available experimental data on the specific quantum yield of 1-Amino-2-methylnaphthalene Hydrochloride is limited. This guide focuses on the photophysical properties of the parent compound, 1-Amino-2-methylnaphthalene, and related aminonaphthalene derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The principles and methodologies described herein are directly applicable to the characterization of this compound.

Naphthalene and its derivatives are a significant class of polycyclic aromatic hydrocarbons known for their unique photophysical and chemical properties.[1] Due to their rigid planar structure and large π-electron conjugation, many naphthalene-based compounds exhibit high fluorescence quantum yields and excellent photostability, making them valuable as fluorescent probes in biological imaging and sensing applications.[1] The quantum yield of naphthalene derivatives is often highly sensitive to the local environment, particularly solvent polarity.[2][3]

Quantitative Data: Fluorescence Quantum Yield of Aminonaphthalenes

| Compound | Solvent | Quantum Yield (Φ) | Reference |

| 2-Aminonaphthalene | Acetonitrile | 0.91 | [6] |

| 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Ethanol | 0.95 | [2] |

| 6-propionyl-2-(dimethylamino)naphthalene (PRODAN) | Cyclohexane | 0.03 | [2] |

| 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene (C-laurdan) | - | 0.43 | [2] |

| Piperidine-naphthalimide derivative 7 | Dioxane | 0.821 | [3] |

| Piperidine-naphthalimide derivative 7 | Acetonitrile | 0.106 | [3] |

| Piperidine-naphthalimide derivative 8 | Toluene | 0.453 | [3] |

| Piperidine-naphthalimide derivative 8 | DMSO | 0.003 | [3] |

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound in solution is the relative method.[5][7] This comparative technique involves measuring the fluorescence of the test sample against a well-characterized standard with a known quantum yield (Φstd).[7][8]

Core Principle: Solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons.[5][7] Therefore, a ratio of their integrated fluorescence intensities, corrected for the refractive index of the solvents, will yield the ratio of their quantum yields.[7]

Methodology: The Comparative Method

-

Selection of a Standard: Choose a standard with a known, stable quantum yield and with absorption and emission profiles that are similar to the test sample. For aminonaphthalenes, standards like quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) or fluorescein in 0.1 M NaOH (Φ = 0.95) are often used.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions for both the test sample and the standard in the desired solvent(s).

-

The absorbance of the solutions in a 10 mm path length cuvette should not exceed 0.1 at the excitation wavelength to minimize re-absorption effects.[7]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Determine the absorbance value at the chosen excitation wavelength (λex).

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The emission should be recorded over the entire fluorescence band of the compound.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the test sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample (Φsample) using the following equation[2][7]:

Φsample = Φstd * (Gradsample / Gradstd) * (nsample² / nstd²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

-

Visualizations

The following diagrams illustrate the experimental workflow for determining relative quantum yield and the conceptual application of a naphthalene-based probe.

Caption: Workflow for relative fluorescence quantum yield determination.

Caption: Naphthalene probe interaction with a hydrophobic biological target.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [opus4.kobv.de]

- 5. static.horiba.com [static.horiba.com]

- 6. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. shimadzu.com [shimadzu.com]

A Technical Guide to the Historical Development and Discovery of Aminonaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical development and discovery of aminonaphthalene derivatives, from their foundational role in the synthetic dye industry to their crucial applications in modern medicine and materials science. This document details key chemical discoveries, significant compounds, and the evolution of their biological understanding, offering a comprehensive resource for professionals in the field.

Early Developments: The Dawn of Synthetic Dyes

The story of aminonaphthalene derivatives begins in the mid-19th century, intertwined with the birth of the synthetic dye industry. The discovery of the diazotization of aromatic amines by Johann Peter Griess in 1858 was a pivotal moment.[1][2] This reaction, which converts a primary aromatic amine into a diazonium salt, opened the door to the synthesis of a vast new class of colorants: the azo dyes.

Aminonaphthalenes, with their reactive amino group on a naphthalene core, proved to be excellent coupling components for these diazonium salts, leading to the creation of vibrant and commercially successful dyes.[3] One of the earliest and most significant examples is Congo Red, first synthesized in 1883 by Paul Böttiger.[4] This dye was produced by the azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid (4-amino-1-naphthalenesulfonic acid).[4][5] The development of such dyes was a major economic driver and spurred further research into the chemistry of naphthalene and its derivatives.

A critical synthetic advancement in this era was the discovery of the Bucherer reaction . First reported by the French chemist Robert Lepetit in 1898 and later explored for its reversibility and industrial potential by the German chemist Hans Theodor Bucherer in 1904, this reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[2][6] The Bucherer reaction became a cornerstone of industrial chemistry for the production of naphthylamines, which were key intermediates for azo dyes.[6]

From Dyes to Drugs: The Emergence of Medicinal Chemistry

The early 20th century marked a significant shift in the application of aminonaphthalene chemistry, from colorants to therapeutics. The same principles of organic synthesis that created vibrant dyes were repurposed to design molecules with biological activity.

A landmark example of this transition is Suramin , a complex urea derivative containing naphthalene rings. Developed at Bayer in 1916 by Oskar Dressel, Richard Kothe, and Bernhard Heymann, Suramin's design was inspired by the antitrypanosomal activity of the dye trypan blue.[7] By creating colorless analogues, the researchers developed a potent medication for African sleeping sickness (trypanosomiasis), which was introduced in 1922.[7] The chemical structure of Suramin was kept a trade secret by Bayer until it was elucidated by Ernest Fourneau at the Pasteur Institute in 1924.[8]

The Mid-20th Century and Beyond: Modern Drug Discovery and Industrial Applications

The mid-20th century saw the development of more sophisticated drugs based on the naphthalene scaffold, as well as the use of aminonaphthalene derivatives in industrial applications beyond dyes.

Propranolol: The First Clinically Successful Beta-Blocker

In the 1960s, Sir James Black developed Propranolol , a beta-adrenergic receptor antagonist that revolutionized the treatment of cardiovascular diseases like angina pectoris.[9][10] Propranolol's structure features a naphthyloxy group connected to an amino-alcohol side chain. Its discovery was a triumph of rational drug design and earned Sir James Black the Nobel Prize in Medicine in 1988.[10] Propranolol became a powerful tool for treating a wide range of conditions, including hypertension, cardiac arrhythmias, and anxiety.[9]

Industrial Antioxidants: The Case of N-Phenyl-2-naphthylamine

Aminonaphthalene derivatives also found use as industrial chemicals. N-Phenyl-2-naphthylamine (P2NA) was widely used as an antioxidant in the rubber industry to prevent flex-cracking.[11][12] However, a significant concern with P2NA was the discovery that it could be metabolically converted in the body to 2-naphthylamine, a known potent bladder carcinogen.[12][13] This finding highlighted the toxicological risks associated with some aminonaphthalene derivatives and led to stricter regulations and a search for safer alternatives.

Data Presentation

The following tables summarize key quantitative data related to the historical development and properties of aminonaphthalene derivatives.

Table 1: Synthesis Yields of Key Aminonaphthalene Derivatives and Intermediates

| Compound/Intermediate | Reaction/Method | Reported Yield | Reference |

| Glycidyl-α-naphthyl ether (Propranolol intermediate) | 1-naphthol with epichlorohydrin | 95% | [14] |

| (±)-Propranolol | Glycidyl-α-naphthyl ether with isopropylamine | 90% | [14] |

| Propranolol (Industrial Process) | 1-naphthol and epichlorohydrin followed by reaction with isopropylamine | 46.73% (overall) | [15] |

Table 2: Biological Activity of Aminonaphthalene Derivatives

| Compound | Biological Activity | IC50/EC50 Value | Cell Line/System | Reference |

| Suramin | Activation of ERK1/2 | EC50 ≈ 2.4 µM | Chinese hamster ovary (CHO) cells | [16] |

| HSN431 (aminoalkynylnaphthyridine) | Inhibition of AML cell viability | <1 nM | MV4-11 and MOLM-14 AML cells | [17] |

Table 3: Fastness Properties of Naphthalene-Based Azo Dyes

| Dye Type | Property | Rating Scale | Typical Result | Reference |

| Azo Dyes on Polyester | Light Fastness | 1-8 (Blue Wool Scale) | Generally moderate (can be improved with metal complexation) | [18][19] |

| Azo Dyes on Polyester | Wash Fastness | 1-5 (Grey Scale) | Good to Excellent | [20] |

| Azo Dyes on Polyester | Rubbing Fastness | 1-5 (Grey Scale) | Good to Excellent | [20] |

Experimental Protocols

This section provides detailed methodologies for key historical experiments in the development of aminonaphthalene derivatives.

Synthesis of Congo Red

This protocol is based on the historical synthesis involving the diazotization of benzidine and coupling with naphthionic acid.

Materials:

-

Benzidine

-

Hydrochloric acid (36.5%)

-

Sodium nitrite

-

Sodium naphthionate (sodium 4-amino-1-naphthalenesulfonate)

-

Sodium chloride

-

Ethanol

-

Ice

Procedure:

-

Diazotization: In a beaker surrounded by an ice bath, dissolve benzidine (0.01 mol) in acidified water (15 ml water with 2.5 ml of 36.5% HCl).[21]

-

Stir the solution well and add a solution of sodium nitrite (0.02 mol) dropwise, maintaining the temperature between 0-5°C.[21]

-

Continue stirring the reaction mixture for 1 hour at 0-5°C to ensure complete formation of the bis-diazonium salt.[21]

-

Coupling: In a separate beaker, prepare a solution of sodium naphthionate (0.02 mol).

-

Slowly add the solution of the bis-diazonium salt to the sodium naphthionate solution dropwise over 30 minutes, while maintaining the temperature at 0-5°C and ensuring the mixture remains alkaline.[9]

-

Stir the reaction mixture for an additional hour at the same temperature.[21]

-

Isolation: Precipitate the Congo Red dye from the reaction mixture by adding a 15% sodium chloride solution.[21]

-

Filter the precipitated dye, wash with a small amount of cold water, and dry.

-

The crude dye can be recrystallized from ethanol for purification.[21]

Synthesis of Propranolol

This protocol describes a laboratory-scale synthesis of propranolol from 1-naphthol.

Step 1: Synthesis of 3-(1-Naphthyloxy)-1,2-epoxypropane [22] Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Benzyltriethylammonium chloride (phase transfer catalyst)

-

Sodium hydroxide (30% aqueous solution)

-

Ethyl acetate

-

Water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 1.0 mole equivalent of 1-naphthol and 0.05 mole equivalents of benzyltriethylammonium chloride in 3.0 mole equivalents of epichlorohydrin.

-

Heat the mixture to 50°C with stirring until all solids are dissolved.

-

Slowly add a 30% aqueous solution of sodium hydroxide (1.5 mole equivalents) dropwise over 1 hour, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring at 50°C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and add water and ethyl acetate.

-

Separate the organic layer, wash it once with water, and then concentrate under reduced pressure at 50°C to obtain the crude 3-(1-naphthyloxy)-1,2-epoxypropane as a reddish-brown oil.

Step 2: Synthesis of Propranolol [14] Materials:

-

Crude 3-(1-naphthyloxy)-1,2-epoxypropane from Step 1

-

Isopropylamine

-

Water

-

Hexane (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve the crude 3-(1-naphthyloxy)-1,2-epoxypropane (10 mmol) in excess isopropylamine (20 ml) and add a small amount of water (1 ml).

-

Stir the mixture and heat to reflux for 24 hours.

-

After the reaction is complete, remove the excess isopropylamine and water under reduced pressure to yield crude (±)-propranolol.

-

The crude product can be purified by recrystallization from hexane to yield crystalline propranolol.

Signaling Pathways and Mechanisms of Action

The biological effects of aminonaphthalene derivatives are mediated through their interaction with specific cellular pathways. This section provides diagrams of key signaling pathways for medicinally important compounds.

Propranolol and the β-Adrenergic Signaling Pathway

Propranolol exerts its effects by acting as an antagonist at β-adrenergic receptors, primarily β1 and β2 receptors. This blocks the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.

Caption: Propranolol blocks the β-adrenergic signaling cascade.

Suramin's Multi-Target Mechanism of Action

Suramin is known to interact with multiple targets, leading to its diverse biological effects. One of its key mechanisms involves the inhibition of purinergic signaling by blocking P2 receptors. It also interferes with cellular energy metabolism and growth factor signaling pathways.

Caption: Suramin's pleiotropic effects via multiple target inhibition.

Experimental Workflow: From Naphthol to Naphthylamine via Bucherer Reaction

The Bucherer reaction provides a clear example of a reversible chemical transformation that was historically significant for the synthesis of aminonaphthalene derivatives.

Caption: Generalized workflow for the Bucherer reaction.

References

- 1. 100 Years of Suramin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Congo red - Wikipedia [en.wikipedia.org]

- 5. Congo Red - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 7. Suramin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Your question Discuss chemistry and synthesis of Congo Red | Filo [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolic dephenylation of the rubber antioxidant N-phenyl-2-naphthylamine to carcinogenic 2-naphthylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 15. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 16. Stimulation of extracellular signal-regulated kinase pathway by suramin with concomitant activation of DNA synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino alkynylisoquinoline and alkynylnaphthyridine compounds potently inhibit acute myeloid leukemia proliferation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijert.org [ijert.org]

- 19. Lightfastness - Wikipedia [en.wikipedia.org]

- 20. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

- 21. jcsp.org.pk [jcsp.org.pk]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 1-Amino-2-methylnaphthalene Hydrochloride in Fluorescence Microscopy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Amino-2-methylnaphthalene Hydrochloride is a naphthalene-based aromatic amine. The naphthalene core is known for its intrinsic fluorescence, making its derivatives potential candidates for use as fluorescent probes in biological imaging.[1][2][3] Naphthalene-based dyes often exhibit high quantum yields and photostability, which are desirable characteristics for fluorescence microscopy.[1][2] The hydrophobic nature of the naphthalene structure suggests a potential for this compound to interact with and accumulate in lipid-rich environments, such as cellular membranes, or to act as a general cytoplasmic stain.

Disclaimer: The use of this compound as a fluorescent probe for microscopy is not well-documented in the scientific literature. The following application notes and protocols are based on the known fluorescent properties of naphthalene derivatives and general methodologies for employing new fluorescent probes.[4][5] Researchers should consider this a theoretical guide and perform thorough validation and optimization for their specific applications.

Data Presentation

The photophysical properties of this compound have not been empirically determined for microscopy applications. The following table provides estimated values based on the spectral characteristics of structurally similar aminonaphthalene compounds, such as 1-Naphthylamine.

| Property | Estimated Value | Notes |

| Excitation Maximum (λex) | ~320 nm | In the UV-A range. |

| Emission Maximum (λem) | ~435 nm | Emitting in the blue region of the visible spectrum. |

| Stokes Shift | ~115 nm | A large Stokes shift is beneficial for reducing background noise. |

| Quantum Yield (Φ) | Moderate to High | Naphthalene derivatives are known for their high quantum yields.[1] |

| Solubility | Soluble in water and polar organic solvents like DMSO and ethanol. | The hydrochloride salt increases aqueous solubility. |

Experimental Protocols

The following is a general protocol for evaluating this compound as a fluorescent stain for cultured mammalian cells.

I. Reagent Preparation

-

10 mM Stock Solution: To prepare a 10 mM stock solution, dissolve 1.94 mg of this compound (MW: 193.67 g/mol ) in 1 mL of deionized water or Dimethyl Sulfoxide (DMSO). Vortex until fully dissolved.

-

Note: Store the stock solution at -20°C, protected from light. For use, thaw and dilute to the desired working concentration.

-

-

Phosphate-Buffered Saline (PBS): Prepare a 1X PBS solution (pH 7.4).

-

Fixation Solution: Prepare a 4% paraformaldehyde (PFA) solution in PBS.

-

Caution: Paraformaldehyde is toxic and should be handled in a chemical fume hood.

-

-